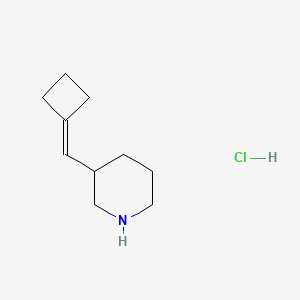

3-(Cyclobutylidenemethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclobutylidenemethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h7,10-11H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUFRWLQFFMBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C=C2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Approach

Several synthetic routes have been reported, using different starting materials such as:

- D-glutamic acid and its derivatives

- Ethyl nipecotate

- D-mono-ornithine hydrochloride

- Glutaronitrile derivatives

These starting materials undergo functional group modifications including esterification, protection/deprotection of amines, reduction, cyclization, and salt formation to yield the target compound.

Method A: D-Glutamic Acid-Based Synthesis

A patented method describes a nine-step synthesis starting from D-glutamic acid to obtain (R)-3-amino piperidine hydrochloride, which is closely related to the target compound’s piperidine core:

| Step | Reaction Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hydroxyl esterification and amido Boc protection | D-glutamic acid, methanol, SOCl2, Boc2O | Esterification under cold conditions; Boc protection for amine stability |

| 2 | Ester reduction | Suitable reducing agents (e.g., LiAlH4) | Converts ester to alcohol |

| 3 | Hydroxyl activation | Activation reagents (e.g., tosyl chloride) | Prepares for cyclization |

| 4 | Cyclization | Intramolecular nucleophilic substitution | Forms piperidine ring |

| 5 | Amino Boc removal and protection | Acidic deprotection, re-protection as needed | Ensures amine functionality |

This method is noted for its relatively short synthetic route, cost-effectiveness, and suitability for industrial scale-up.

Method B: Ethyl Nipecotate Route

Another approach utilizes ethyl nipecotate as a starting material, involving amido protection, Hofmann rearrangement, and deprotection steps to yield the piperidine hydrochloride salt. This method includes:

- Amido protection of ethyl nipecotate

- Reaction with ammonia solution

- Hofmann rearrangement to introduce the amino group

- Fractional crystallization for enantiomeric purity

- Deprotection and salification to form hydrochloride salt

This route is advantageous for its stereoselectivity and relatively straightforward purification steps.

Method C: Cyclobutylpiperidine Synthesis via Cyclization

Research literature on cyclobutylpiperidines highlights synthetic strategies involving cyclization of suitably functionalized precursors. The general approach involves:

- Preparation of N-substituted piperidinols

- Formation of cyclobutylidene side chains through alkylation or condensation reactions

- Cyclization under controlled conditions to form the piperidine ring with the cyclobutylidene substituent

This method allows structural diversification and is useful for generating analogs for drug discovery.

Method D: Reduction of Dinitriles and Hydrochloride Salt Formation

A method reported for piperidine hydrochloride synthesis involves the reduction of dinitriles in the presence of titanium(IV) isopropoxide and polymethylhydrosiloxane (PMHS) in toluene, followed by hydrolysis and acidification to yield the hydrochloride salt. Key steps include:

- Heating dinitrile with PMHS and Ti(Oi-Pr)4 at 100°C under inert atmosphere for 24 hours

- Hydrolysis with aqueous HCl to form the amine hydrochloride salt

- Purification by filtration and washing

This method is notable for its chemoselectivity and efficiency in converting nitrile precursors to the piperidine hydrochloride.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of D-glutamic acid as a chiral pool starting material provides stereochemical control in the synthesis of the piperidine core.

- Cyclobutylidene side chains can be introduced via alkylation reactions, enabling the preparation of 3-(Cyclobutylidenemethyl)piperidine derivatives with potential pharmacological activity.

- The reduction of nitrile groups to amines in the presence of titanium catalysts and hydrosilanes offers a mild and selective pathway to piperidine hydrochlorides.

- Industrial applicability is enhanced by methods that avoid chromatographic separation and utilize cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylidenemethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Alkyl halides, bases like sodium hydride, solvents like THF.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine compounds.

Scientific Research Applications

3-(Cyclobutylidenemethyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new piperidine derivatives.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylidenemethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key physicochemical properties of 3-(cyclobutylidenemethyl)piperidine hydrochloride and related compounds:

- Cyclobutyl vs. Cyclohexyl Substituents : 3-Cyclohexylpiperidine HCl (CAS 19734-67-9) has a larger, more lipophilic cyclohexyl group, which may enhance membrane permeability but reduce metabolic stability compared to cyclobutylidenemethyl.

- Heterocyclic Modifications : Compounds like 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl incorporate oxadiazole rings, enhancing hydrogen-bonding capacity and target selectivity.

Pharmacological and Functional Comparisons

- BF 2649: Acts as a histamine H₁ receptor inverse agonist (EC₅₀ = 1.5 nM) with nootropic effects and brain penetrance . Its chlorophenyl and propoxy groups enhance receptor affinity compared to aliphatic substituents.

- Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) with fluorophenyl and benzodioxolyl groups contributing to its high logP (3.95) and CNS activity .

- 3-(4-Fluorophenylsulfanylmethyl)piperidine HCl : Features a sulfanyl group, which may improve oxidative stability and binding to sulfur-rich enzyme pockets .

Biological Activity

3-(Cyclobutylidenemethyl)piperidine hydrochloride is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Overview

- Molecular Formula : C10H18ClN

- Structure : Characterized by a cyclobutylidene group attached to the piperidine ring, which influences its chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with cyclobutylidene intermediates. A common method includes:

- Reagents : Cyclobutylidene bromide and piperidine.

- Conditions : Reaction in the presence of sodium hydride as a base, often in tetrahydrofuran (THF) under an inert atmosphere.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting their catalytic functions and affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially altering physiological responses.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Antimicrobial Activity : Similar piperidine derivatives have demonstrated significant antimicrobial properties against pathogens like Candida auris and Mycobacterium tuberculosis. For instance, derivatives with structural similarities showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against fungal strains .

- Cytotoxicity Studies : Evaluation of cytotoxic effects using cell lines (e.g., HaCaT) indicated that some derivatives exhibit selective toxicity profiles, with selectivity indices (SI) suggesting low toxicity to non-cancerous cells compared to their antimicrobial efficacy .

- Apoptotic Induction : Certain studies reported that piperidine derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Comparison of Biological Activities

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |

|---|---|---|---|

| 3-(Cyclobutylidenemethyl)piperidine | TBD | TBD | TBD |

| Piperidine Derivative 1 | 0.24 - 0.97 | >12.5 | >1.0 |

| Piperidine Derivative 2 | TBD | TBD | TBD |

Note: TBD indicates data that requires further research for precise values.

Future Directions

The exploration of this compound in drug development is promising due to its unique structural characteristics and biological activities. Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical trials to evaluate therapeutic efficacy in treating infections or cancer.

- Structural modifications to enhance potency and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(cyclobutylidenemethyl)piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives typically involves alkylation of the piperidine ring with appropriate electrophiles. For cyclobutylidenemethyl-substituted analogs, a two-step approach is recommended:

Cyclobutene Formation : Use a [2+2] cycloaddition or ring-closing metathesis to generate the cyclobutylidene moiety.

Piperidine Functionalization : React the cyclobutylidenemethyl intermediate with piperidine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl treatment to form the hydrochloride salt .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to minimize byproducts like over-alkylated species.

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of the cyclobutylidene group via characteristic deshielded proton signals (δ 5.5–6.5 ppm for olefinic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (e.g., C₁₁H₁₈NCl).

- HPLC with UV/RI Detection : Assess purity (>95%) using a C18 column and aqueous/organic mobile phase .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidines .

- Enzyme Inhibition Studies : Test for interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

- Cytotoxicity Screening : Use MTT assays in HEK-293 or HepG2 cell lines to rule out acute toxicity .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutylidenemethyl group influence the compound’s pharmacological profile?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their binding affinities .

- X-ray Crystallography : Resolve the crystal structure to correlate spatial arrangement with receptor interaction (e.g., hydrophobic pockets in target proteins) .

- MD Simulations : Use software like GROMACS to model enantiomer-receptor dynamics and predict activity differences .

Q. What strategies can resolve contradictions in reported activity data for structurally analogous piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing cyclobutylidene with cyclohexenyl) to isolate structure-activity trends .

- Dose-Response Curves : Re-evaluate conflicting results using standardized IC₅₀/EC₅₀ protocols across multiple cell lines .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

- In Silico Predictions : Use tools like SwissADME to calculate logP (target: 2–4) and polar surface area (<90 Ų) for BBB penetration .

- Co-Crystal Structures : Model interactions with P-glycoprotein (P-gp) to minimize efflux .

- Proteomics : Identify off-target binding risks via protein-ligand docking (e.g., AutoDock Vina) .

Key Research Considerations

- Contradictions in Evidence : Variability in reported synthetic yields (e.g., 45–75% for similar alkylation reactions ) suggests solvent/base selection critically impacts efficiency.

- Advanced Characterization : Isotopic labeling (e.g., ¹³C-enriched cyclobutene) can clarify metabolic pathways .

- Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation; refer to GHS-compliant SDS for storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.